molecular formula C10H8F3N3O2S B3374239 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid CAS No. 1018046-75-7

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

Cat. No.: B3374239
CAS No.: 1018046-75-7
M. Wt: 291.25 g/mol
InChI Key: FOHRLKUYCDTKES-UHFFFAOYSA-N
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Description

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a synthetic organic compound characterized by its unique pyrazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically involves multi-step organic synthesis. A common route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolopyridine intermediate with a thiol or disulfide compound under suitable conditions, such as in the presence of a base or a catalyst.

    Acetic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyridine ring or the trifluoromethyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, organometallic compounds, and electrophiles are employed under conditions that may include the use of bases, acids, or catalysts.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced pyrazolopyridine derivatives.

    Substitution Products: Various substituted pyrazolopyridine derivatives depending on the reagents used.

Scientific Research Applications

2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or tool compound to study biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Receptor Binding: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

    Molecular Pathways: The compound may affect cellular pathways by altering the function of key proteins or nucleic acids involved in these processes.

Comparison with Similar Compounds

    2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.

    2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)amino)acetic acid: Contains an amino group instead of a thioether linkage.

Uniqueness: The presence of the thioether linkage in 2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid imparts unique chemical reactivity and biological activity compared to its oxygen and amino analogs. This difference can influence its binding affinity, selectivity, and overall pharmacokinetic properties.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c1-16-3-5-6(10(11,12)13)2-7(14-9(5)15-16)19-4-8(17)18/h2-3H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHRLKUYCDTKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 2
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 4
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 5
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Reactant of Route 6
2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

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